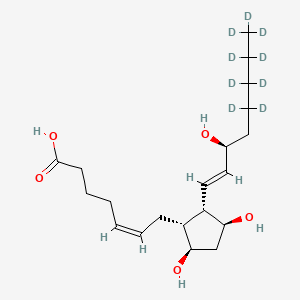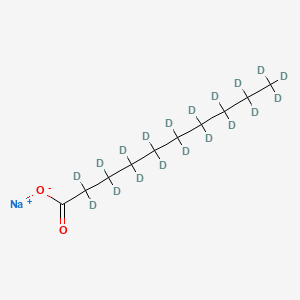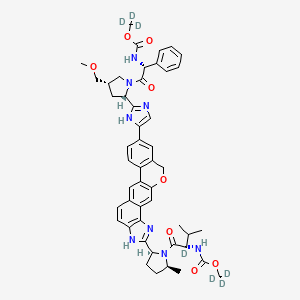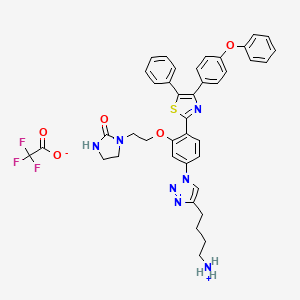![molecular formula C11H23NO5 B12413266 (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate is a deuterated derivative of a pentanoic acid compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can influence the compound’s physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate typically involves multiple steps:
Deuteration: The introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Protection and Deprotection: The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to protect functional groups during the synthesis. The Boc group can be introduced using tert-butyl chloroformate in the presence of a base.
Coupling Reactions: Formation of the amide bond between the deuterated amino acid and the protected amino group. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Hydration: The final step involves the addition of water to form the hydrate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the purity and isotopic composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the deuterium atoms may be replaced by oxygen atoms. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The deuterium atoms can be substituted with other atoms or groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are often used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 1-hydroxybenzotriazole.
Solvents: Deuterated solvents like deuterium oxide (D2O), deuterated chloroform (CDCl3).
Major Products
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Isotope Effects: Studying the kinetic isotope effects in chemical reactions.
NMR Spectroscopy: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Biology
Metabolic Studies: Investigating metabolic pathways and enzyme kinetics using deuterated compounds as tracers.
Drug Development: Enhancing the stability and bioavailability of pharmaceutical compounds through deuteration.
Medicine
Diagnostic Imaging: Used in positron emission tomography (PET) imaging to study metabolic processes in vivo.
Therapeutics: Potential use in developing deuterated drugs with improved pharmacokinetic properties.
Industry
Material Science: Studying the effects of deuteration on the physical properties of materials.
Catalysis: Investigating the role of deuterium in catalytic processes.
Mechanism of Action
The mechanism of action of (2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylpentanoic acid: A non-deuterated analog with similar structural features but different isotopic composition.
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-amino-4-(trideuteriomethyl)pentanoic acid: A deuterated analog without the Boc protecting group.
Uniqueness
Isotopic Composition: The presence of multiple deuterium atoms distinguishes this compound from its non-deuterated analogs, leading to unique physical and chemical properties.
Stability: Deuteration can enhance the stability of the compound, making it more resistant to metabolic degradation.
Applications: The unique isotopic composition makes it valuable in various scientific research applications, particularly in studies involving isotope effects and metabolic pathways.
Properties
Molecular Formula |
C11H23NO5 |
|---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3,2D3,6D2,7D,8D; |
InChI Key |
URQQEIOTRWJXBA-ILGKARMJSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C.O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)








